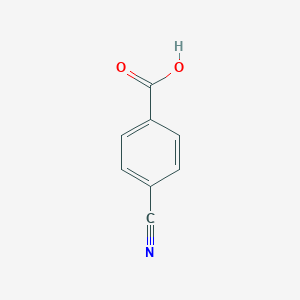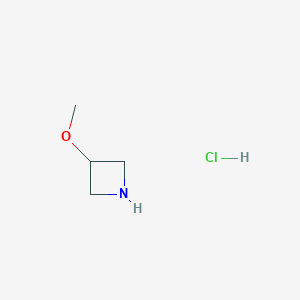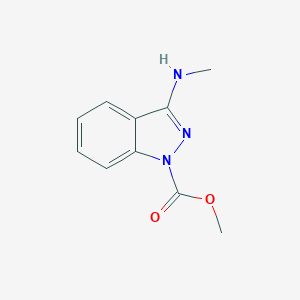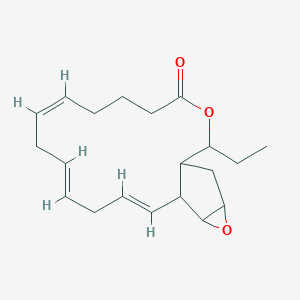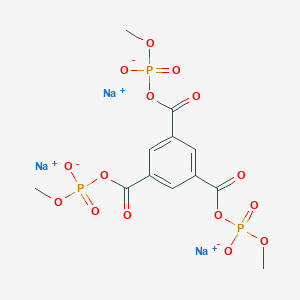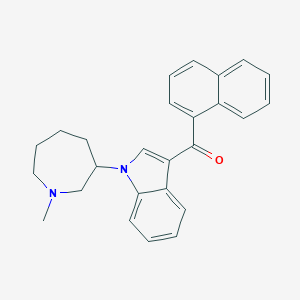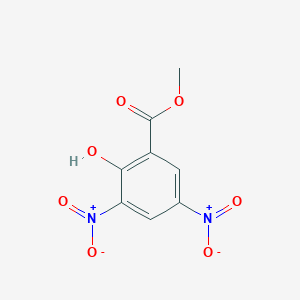
L-Threose
描述
L-Threose is a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The L-Threose name can be used to refer to both the D- and L- stereoisomers .
Synthesis Analysis
L-Threose can be synthesized through various methods. One such method involves the degradation of L-xylose through the oxime and tetraacetyl-L-xylononitrile to L-threose diacetamide . Another method involves the synthesis of α-L-threose nucleic acid monomers, which can be readily converted to nucleoside 2′-phosphoramidites or 3′-triphosphates for solid-phase and polymerase-mediated synthesis .Molecular Structure Analysis
L-Threose, the enantiomer of D-Threose, has the R configuration at C2 and the S configuration at C3 . L-Threose is a diastereomer of both erythrose enantiomers . In general, a structure with n stereocenters will have 2^n different stereoisomers .Chemical Reactions Analysis
Under acidic conditions and elevated temperature (pH 3.3 at 90°C), L-Threose was found to be significantly more resistant to acid-mediated degradation than DNA and RNA . The resilience of L-Threose toward low pH environments is due to a slower rate of depurination caused by induction of the 2′-phosphodiester linkage .Physical And Chemical Properties Analysis
L-Threose is a syrupy substance that is very soluble in water . It has a molar mass of 120.104 g·mol−1 .科学研究应用
Antisense Oligonucleotides in Gene Suppression
L-Threose nucleic acids (TNAs) have been identified as potent antisense oligonucleotides capable of suppressing gene expression in living cells . TNAs exhibit strong affinity and specificity toward complementary RNA targets, making them highly biocompatible and non-toxic. They are also resistant to enzymatic degradation, which is a significant advantage over traditional antisense oligonucleotides.
Biocompatibility in Cell Systems
The intrinsic structure of TNAs derived from L-Threose provides a robust resistance to biological degradation . This property ensures that TNAs maintain their functional integrity within living cell systems, making them valuable for drug discovery and life science research where biocompatibility is crucial.
Alternative to Traditional Oligonucleotides
TNAs serve as a functional biomaterial and a valuable alternative to traditional antisense oligonucleotides like peptide nucleic acids, phosphorodiamidate morpholino oligomers, and locked nucleic acids . Their unique properties allow for a wide range of applications in drug discovery and life science research.
Enhancing Binding Properties of Nucleic Acid Aptamers
Chemical strategies that involve L-Threose can enhance the binding properties of nucleic acid aptamers . By augmenting genetic polymers with amino acid residues, L-Threose-based compounds can improve the quality of biologically stable TNA aptamers, which are crucial for clinical applications.
Synthesis of TNA Phosphoramidite Monomers
L-Threose is integral to the synthesis of TNA phosphoramidite monomers, which are essential for creating sequence-controlled TNAs . A cost-efficient approach using L-Threose has been reported, which is vital for the scalable production of these monomers.
Genetic Information Exchange
Due to its chemical simplicity, L-Threose-based TNAs are considered potential ancestors of RNA. They can exchange genetic information with RNA, which opens up possibilities for studying the origins of life and developing new methods of genetic manipulation .
作用机制
The mechanism of action of L-Threose involves the formation of L-threose and then reacting with the lysine residues, followed by a rearrangement of Amadori/Heyns to generate products of Amadori/Heyns, including fructoselysine, lactulosyllysine, and tagatoselysine . Further oxidation of these intermediates leads to CML/CEL formation .
属性
IUPAC Name |
(2R,3S)-2,3,4-trihydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915184, DTXSID601017426 | |
| Record name | L-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threose | |
CAS RN |
95-44-3, 29884-64-8 | |
| Record name | L-Threose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-threose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








